molecular formula C20H19N3O B5638634 1-(2-PHENYL-9-PROPYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-1-ETHANONE

1-(2-PHENYL-9-PROPYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-1-ETHANONE

Cat. No.: B5638634
M. Wt: 317.4 g/mol
InChI Key: PSEHTKHDRUXMRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-PHENYL-9-PROPYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-1-ETHANONE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-PHENYL-9-PROPYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-1-ETHANONE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-phenyl-1H-benzimidazole with propyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to further reactions to introduce the ethanone group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(2-PHENYL-9-PROPYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-1-ETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-(2-PHENYL-9-PROPYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-1-ETHANONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-PHENYL-9-PROPYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-1-ETHANONE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-PHENYL-9-PROPYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-1-ETHANONE is unique due to its specific substitution pattern and the presence of the ethanone group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

1-(2-phenyl-4-propylimidazo[1,2-a]benzimidazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O/c1-3-13-22-16-11-7-8-12-17(16)23-19(14(2)24)18(21-20(22)23)15-9-5-4-6-10-15/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEHTKHDRUXMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N3C1=NC(=C3C(=O)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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